3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine
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Overview
Description
3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol It is a pyridine derivative that features tert-butoxy and cyclopropoxy substituents at the 3 and 5 positions, respectively, and an iodine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound useful in various chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-2-iodopyridine: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
2-(tert-Butoxy)-3-cyclopropoxy-5-iodopyridine: Similar but with different positions of the substituents.
Uniqueness
The combination of these groups with the iodine atom provides a distinct set of properties that can be leveraged in various scientific research areas .
Properties
Molecular Formula |
C12H16INO2 |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodo-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
QENPGFUHOGNESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
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